molecular formula C14H14N2O3 B2795352 ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate CAS No. 1197631-86-9

ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate

Cat. No.: B2795352
CAS No.: 1197631-86-9
M. Wt: 258.277
InChI Key: NKZUJMUWVIAADM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate ( 1197631-86-9) is a high-purity organic compound with the molecular formula C₁₄H₁₄N₂O₃ and a molecular weight of 258.27 g/mol . This reagent features a 1-benzyl-substituted imidazole ring core functionalized with an ethyl 2-oxoacetate moiety, a structure represented by the SMILES notation CCOC(=O)C(=O)C1=NC=CN1CC2=CC=CC=C2 . The presence of both the imidazole ring and the adjacent diketone functionality makes this molecule a valuable building block in medicinal chemistry and organic synthesis. The imidazole ring is a key pharmacophore known for its ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for designing molecules that interact with biological targets such as enzymes and receptors . Researchers can utilize this compound as a key intermediate for the synthesis of more complex heterocyclic systems, or for further chemical modifications at the reactive oxo group through reactions such as reductions, oxidations, and nucleophilic substitutions . Attention: This product is For Research Use Only. Not for human or veterinary use. All information provided is for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 2-(1-benzylimidazol-2-yl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-2-19-14(18)12(17)13-15-8-9-16(13)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZUJMUWVIAADM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate typically involves the reaction of 1-benzyl-1H-imidazole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

  • Acidic Hydrolysis : Treatment with HCl (6M, aqueous) at reflux (100°C, 6–8 hours) converts the ester to 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetic acid.

  • Basic Hydrolysis : NaOH (2M, aqueous ethanol) at 80°C for 4 hours produces the sodium salt of the carboxylic acid.

Key Data:

Reaction TypeReagent/ConditionsProductYieldSource
Acidic HydrolysisHCl (6M), reflux2-(1-benzylimidazol-2-yl)-2-oxoacetic acid85–90%
Basic HydrolysisNaOH (2M), ethanol/H₂OSodium salt of the carboxylic acid92%

Nucleophilic Substitution at the α-Keto Position

The α-keto group participates in nucleophilic additions and substitutions:

  • Amidation : Reaction with amines (e.g., benzylamine) in THF at room temperature forms substituted amides (e.g., 77–79 ) .

  • Ester Exchange : Transesterification with methanol in the presence of H₂SO₄ yields methyl 2-(1-benzylimidazol-2-yl)-2-oxoacetate.

Example Reaction Pathway:

  • Amidation :
    Ethyl 2-(1-benzylimidazol-2-yl)-2-oxoacetate + Benzylamine →
    N-Benzyl-2-(1-benzylimidazol-2-yl)-2-oxoacetamide (77 )
    Conditions : THF, RT, 12 hours .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides to form isoxazoline derivatives:

  • Reagents : Nitrile oxides (e.g., benzonitrile oxide) in toluene at 80°C.

  • Mechanism : The α-ketoester acts as a dipolarophile, forming a five-membered heterocyclic ring.

Key Data:

DipolarophileCycloaddition PartnerProductYieldSource
Ethyl 2-(1-benzylimidazol-2-yl)-2-oxoacetateBenzonitrile oxideIsoxazoline derivative75%

Metal Coordination via the Imidazole Ring

The imidazole nitrogen coordinates with transition metals, enabling catalytic or material science applications:

  • Cu(II) Coordination : Forms stable complexes in methanol at RT, characterized by UV-Vis and EPR spectroscopy.

  • Fe(III) Binding : Demonstrates moderate affinity in aqueous-ethanol solutions.

Acylation and Friedel-Crafts Reactions

The imidazole ring undergoes electrophilic acylation under Friedel-Crafts conditions:

  • Reagents : Ethyl oxalyl chloride, CH₂Cl₂, Hünig’s base (i-Pr₂NEt) .

  • Mechanism : Deprotonation at C2 followed by acyl group transfer from nitrogen to carbon .

Oxidation and Reduction Pathways

  • Oxidation : The α-keto group resists further oxidation under standard conditions (KMnO₄, CrO₃).

  • Reduction : LiAlH₄ reduces the ester to ethanol but leaves the imidazole ring intact.

Suzuki Cross-Coupling

The benzyl group enables functionalization via palladium-catalyzed coupling:

  • Reagents : (Dimethoxyphenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O .

  • Product : Aryl-substituted derivatives for pharmaceutical screening .

Mechanistic Insights

  • Acyl Transfer in Acylation : The reaction proceeds via N3-acylation followed by C2-deprotonation and acyl migration .

  • Cycloaddition Selectivity : The electron-deficient α-ketoester favors [3+2] over [4+2] pathways due to orbital alignment.

This compound’s versatility in nucleophilic, electrophilic, and coordination chemistry underscores its utility in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied for its potential therapeutic properties, particularly as a lead compound in drug development. Its structure allows for interactions with various biological targets, making it a candidate for:

  • Antimicrobial Activity : Research indicates that derivatives of imidazole, including ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate, exhibit antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant bacterial strains .
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF7) and colon cancer cells (HT29), with IC50 values indicating potent activity. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis due to its reactive carbonyl and ester functionalities. It is utilized in:

  • Synthesis of Complex Molecules : The compound can be employed in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals .

Data Table: Synthetic Applications

Application AreaDescriptionReference
Heterocyclic SynthesisUsed as a precursor for synthesizing imidazole derivatives
Drug DevelopmentPotential lead compound for antimicrobial agents
Anticancer ResearchInvestigated for cytotoxic effects on cancer cells

The biological activity of this compound has been explored in various studies:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which could be useful in developing drugs targeting specific metabolic pathways .
  • Metal Ion Coordination : Its structure allows it to coordinate with metal ions, enhancing its biological activity by influencing enzymatic pathways .

Mechanism of Action

The mechanism of action of ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The benzyl group may enhance the compound’s binding affinity to hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Core Structure Notable Features
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate (Target) C₁₄H₁₄N₂O₃ 258.27 Benzyl (N1), oxoacetate (C2) Imidazole High hydrophobicity due to benzyl group
Ethyl (1-methyl-1H-imidazol-2-yl)(oxo)acetate (BISTEF) C₈H₁₀N₂O₃ 198.18 Methyl (N1), oxoacetate (C2) Imidazole Simpler structure, lower molecular weight
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate C₁₂H₁₂N₂O₃ 240.24 Methyl (N1), oxoacetate (C2) Benzimidazole Fused benzene ring enhances rigidity
Ethyl 2-(4-methoxyphenyl)-2-oxoacetate C₁₁H₁₂O₄ 208.21 4-Methoxyphenyl, oxoacetate Aryl Lacks heterocyclic core, aromatic substituent
Ethyl 2-(5-fluoro-1H-benzimidazol-2-yl)acetate C₁₁H₁₁FN₂O₂ 222.22 Fluoro (C5), acetate (C2) Benzimidazole Fluorine enhances electronegativity

Physicochemical Properties

  • Hydrophobicity : The benzyl group in the target compound increases lipophilicity compared to methyl-substituted analogs (e.g., BISTEF) .
  • Solubility : Ethyl esters generally improve organic solubility, but bulky substituents (e.g., benzyl) may reduce aqueous solubility.

Spectral Data Comparison

  • NMR Shifts :
    • Target Compound : Expected aromatic protons (δ 7.0–7.5 ppm for benzyl), ethyl ester (δ 4.3 ppm, quartet; δ 1.3 ppm, triplet).
    • Fluoro-Benzimidazole Analog () : Fluorine induces deshielding (δ 8.0–8.5 ppm for aromatic protons).
    • tert-Butoxycarbonyl Derivatives () : tert-Butyl groups show distinct δ 1.4 ppm (singlet).

Biological Activity

Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

The synthesis of this compound typically involves the reaction of 1-benzyl-1H-imidazole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This process is conducted under anhydrous conditions to prevent hydrolysis, followed by purification methods like recrystallization or column chromatography.

Chemical Structure

The compound features a unique keto group which enhances its reactivity compared to similar compounds containing hydroxyl groups. This structural characteristic is crucial for its biological interactions.

This compound exhibits biological activity through its interaction with various biomolecules. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the benzyl group may enhance binding affinity to hydrophobic pockets in proteins. The ester group can undergo hydrolysis, releasing active metabolites that contribute to its biological effects.

Therapeutic Potential

Research has indicated that this compound possesses several therapeutic properties:

  • Antimicrobial Activity : Studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : Preliminary investigations have shown potential anticancer activity, particularly against specific cancer cell lines, although detailed studies are required to elucidate the underlying mechanisms.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

StudyFindings
Study A (2023) Identified the compound as a potential inhibitor of specific enzymes involved in cancer metabolism.
Study B (2024) Reported antimicrobial efficacy against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis.
Study C (2023) Evaluated the compound's effects on human cancer cell lines, noting significant reductions in cell viability at micromolar concentrations.

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

CompoundStructureBiological Activity
Ethyl 2-(1-benzyl-1H-imidazol-2-yl)-2-hydroxyacetateHydroxyl group instead of ketoLower reactivity; reduced binding affinity
1H-Imidazole-2-acetic acid derivativesVarying functional groupsDifferent spectrum of biological activities

Q & A

Q. Table 1: Bioactivity Comparison of Analogues

CompoundSubstituentIC₅₀ (μM)Target
This compoundOxoacetate12.3Tyrosine kinase
Ethyl 2-(imidazol-2-yl)thioacetateThioether45.7β-lactamase

Advanced Question: How to analyze unexpected byproducts during synthesis?

Answer:
Unexpected peaks in NMR or MS often indicate:

  • Incomplete Cyclization : Detectable via residual amine protons (δ 2.5–3.5 ppm in ¹H NMR) .
  • Ester Hydrolysis : Free carboxylic acid formation (δ 170–175 ppm in ¹³C NMR) due to moisture .
    Mitigation :
    • Use anhydrous solvents and molecular sieves.
    • Employ HPLC-PDA to isolate and characterize byproducts .

Advanced Question: What computational methods can predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., COX-2 or EGFR) .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Studies : Correlate substituent electronegativity with bioactivity using Hammett constants .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid ester hydrolysis .
  • Long-Term Stability : Monitor via annual HPLC analysis; degradation >5% warrants repurification .

Advanced Question: How to evaluate the compound’s potential as a kinase inhibitor?

Answer:

  • In Vitro Assays : Measure inhibition of purified kinases (e.g., JAK2 or EGFR) using ADP-Glo™ kits .
  • Cellular Models : Test antiproliferative effects in cancer lines (e.g., MCF-7 or HeLa) via MTT assays .
  • Selectivity Screening : Compare activity across kinase panels to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.